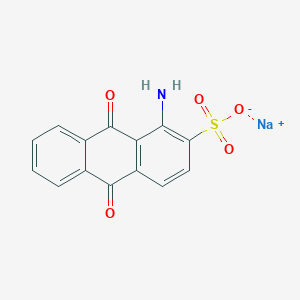
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine
Overview
Description
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine is a low-molecular-weight compound widely used as a clay-swelling inhibitor. It is known for its ability to prevent the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage . This compound is also referred to as N,N’-bis(2-aminoethyl)ethane-1,2-diamine and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The preparation of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine involves several synthetic routes. One common method includes dissolving iminodiacetonitrile in an organic solvent, adding an ion exchange resin and an iminodiacetonitrile stabilizing agent, and carrying out a hydrogenation reaction in the presence of a hydrogenation catalyst and an assistant. The reaction is conducted at a temperature range of 50-150°C and a pressure range of 5-25 MPa . This method ensures high product purity and efficiency.
Chemical Reactions Analysis
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, aryl halides, phosphoryl halides, acid halides, and carbonyl compounds . For instance, the condensation reaction with carbonyl compounds leads to the formation of Schiff bases, which are valuable for their catalytic, antiviral, anticancer, antibacterial, and antifungal activities . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives, including Schiff bases and silatranes . In biology, it is studied for its potential as a clay-swelling inhibitor, which is crucial for preventing wellbore instability in drilling operations . In medicine, it is explored for its potential antiviral, anticancer, and antibacterial properties . Additionally, it is used in the industry for the production of polyamides and other polymers .
Mechanism of Action
The mechanism of action of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine involves its interaction with molecular targets and pathways. For example, as a clay-swelling inhibitor, it adsorbs onto the surface of montmorillonite, reducing the interaction between water molecules and clay minerals . This adsorption is influenced by the molecular conformation and temperature, which affect the stability of the compound on the clay surface . In biological systems, its antiviral and anticancer activities are attributed to its ability to form Schiff bases, which can interact with various molecular targets .
Comparison with Similar Compounds
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine can be compared with other similar compounds such as tris(2-aminoethyl)amine and N-(2-aminoethyl)-3-aminopropyltrimethoxysilane . N-(2-aminoethyl)-3-aminopropyltrimethoxysilane is another related compound used in the synthesis of Schiff bases and silatranes . The uniqueness of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine lies in its specific molecular structure, which provides distinct chemical properties and applications.
Properties
IUPAC Name |
N'-(2-aminoethyl)-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N3/c1-2-9(5-3-7)6-4-8/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWSZYJRFRCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556272 | |
| Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24426-14-0 | |
| Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid](/img/structure/B3393313.png)






![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B3393383.png)




![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3393404.png)

